

Application Notes and Protocols for Western Blot Analysis of P2Y12

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Compound of Interest

Compound Name: PXYC12

Cat. No.: B11303797

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Topic: How to Use P2Y12 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the detection of the P2Y12 receptor using Western blot analysis. The P2Y12 receptor, a G-protein coupled receptor, is a key player in platelet activation and a significant target in the development of antiplatelet therapies.^[1] Accurate and reliable detection of P2Y12 is crucial for research in thrombosis, hemostasis, and inflammation.^[2]

Data Presentation

The following table summarizes various anti-P2Y12 antibodies and their recommended starting dilutions for Western blot analysis, providing a basis for comparison and experimental design.

Antibody Name/Clone	Manufacturer	Host Species	Recommended Dilution	Predicted Molecular Weight	Positive Controls
P2Y12 Monoclonal Antibody (1C2A9)	Thermo Fisher Scientific	Mouse	1:500 - 1:2000	39 kDa	PC-3 and C6 cell lysate[3]
Anti-P2RY12 Antibody, clone 10B5.3.27	Merck Millipore	Mouse	1:1000	~55 kDa (observed)	Human brain tissue lysate, U251 cell lysate[4]
Anti-P2Y12 Rabbit Monoclonal Antibody	Boster Bio	Rabbit	1:500 - 2000	40 kDa	Jurkat, SH-SY5Y, U-87 MG, U251, rat brain, C6 cell lysates[5]
Anti-P2Y12/P2ry12 Antibody Picoband	Boster Bio	Rabbit	0.25 - 0.5 µg/ml	40 kDa	Rat and mouse brain tissue lysates[6]
Anti-P2Y12 Antibody	Antibodies.com	Rabbit	1:465	Not Specified	Human, Monkey, Rat samples
P2Y12 (P2RY12) Rabbit Polyclonal Antibody	OriGene	Rabbit	1:200 - 1:2000	Not Specified	Rat brain membranes, human platelets[7]
Anti-P2Y12 antibody [1C2A9]	Abcam	Mouse	1:500	39 kDa	Recombinant human P2Y12 protein

Note: The observed molecular weight may vary from the predicted molecular weight due to post-translational modifications and other factors.

Experimental Protocols

This section provides a detailed methodology for Western blot analysis of the P2Y₁₂ receptor, from sample preparation to detection.

I. Sample Preparation (Cell Lysate)

- Cell Culture and Lysis:
 - Culture cells known to express P2Y₁₂ (e.g., platelets, microglia, or specified positive control cell lines) to 70-80% confluency.
 - Wash cells with ice-cold Phosphate Buffered Saline (PBS).
 - Lyse the cells by adding ice-cold RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Homogenization and Clarification:
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Sonicate the lysate to shear DNA and increase protein solubilization.
 - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification:
 - Collect the supernatant containing the soluble proteins.
 - Determine the protein concentration using a BCA or Bradford protein assay.
 - Normalize the protein concentration of all samples.
- Sample Denaturation:

- Mix the protein lysate with 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.

II. SDS-PAGE and Protein Transfer

- Gel Electrophoresis:
 - Load 20-30 µg of protein per well into a 10-12% SDS-polyacrylamide gel.
 - Include a pre-stained protein ladder to monitor protein separation.
 - Run the gel at 100-150V until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
 - Confirm successful transfer by staining the membrane with Ponceau S.

III. Immunodetection

- Blocking:
 - Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-P2Y12 antibody in the blocking buffer according to the manufacturer's recommended concentration (see table above).
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:

- Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

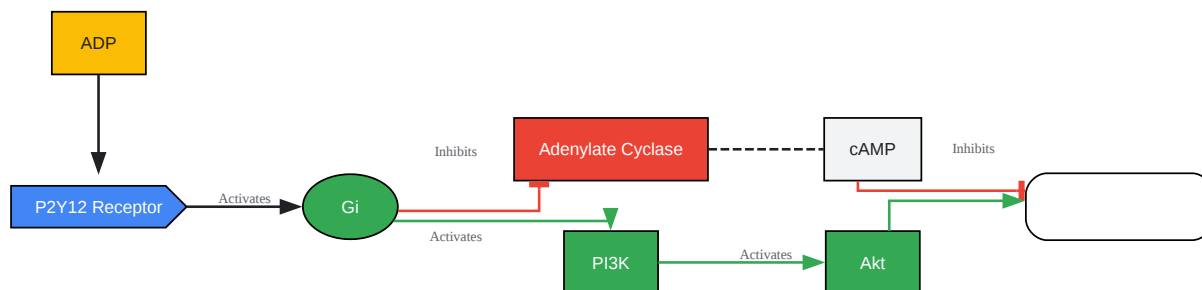
IV. Detection and Analysis

- Signal Development:
 - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for the recommended time.
- Image Acquisition:
 - Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Quantitative Analysis (Optional):
 - For quantitative analysis, ensure that the signal is within the linear range of detection.
 - Use densitometry software to measure the band intensity of P2Y12.
 - Normalize the P2Y12 band intensity to a loading control protein (e.g., GAPDH, β -actin, or α -tubulin) to account for variations in protein loading.

Mandatory Visualizations

P2Y12 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the P2Y12 receptor by its ligand, ADP. This activation leads to the inhibition of adenylate cyclase and the activation of the PI3K/Akt pathway, culminating in platelet activation and aggregation.^{[8][9][10]}

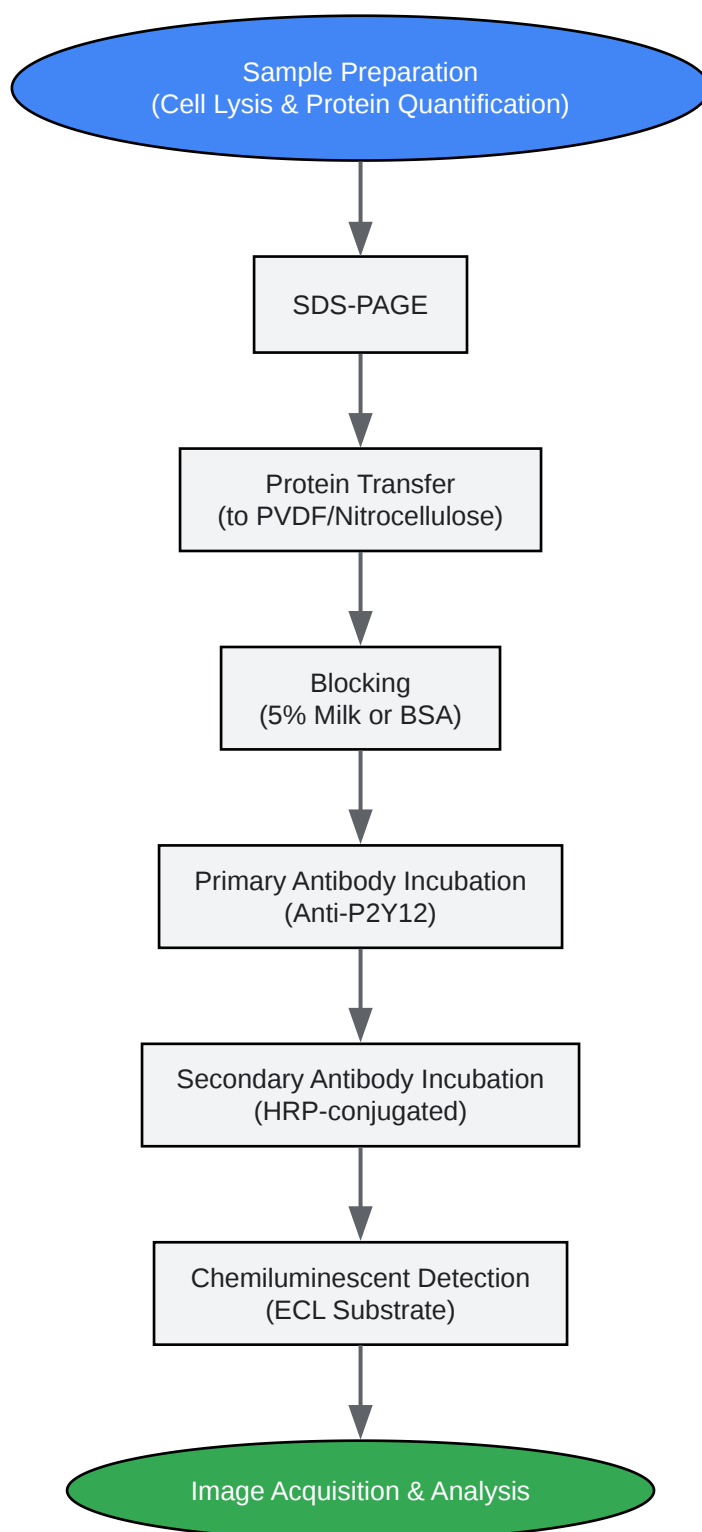


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Caption: P2Y12 Receptor Signaling Cascade.

Western Blot Experimental Workflow

This diagram outlines the key steps involved in the Western blot protocol for P2Y12 detection.



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Caption: Western Blot Workflow for P2Y12 Detection.

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